molecular formula C9H15N3S B13881101 5-(1-Methylpiperidin-4-yl)-1,3-thiazol-2-amine

5-(1-Methylpiperidin-4-yl)-1,3-thiazol-2-amine

Cat. No.: B13881101
M. Wt: 197.30 g/mol
InChI Key: FKDHMIJTVFZCBZ-UHFFFAOYSA-N
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Description

5-(1-Methylpiperidin-4-yl)-1,3-thiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a piperidine ring, which is a six-membered ring containing nitrogen. The presence of these heterocyclic structures contributes to the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylpiperidin-4-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylpiperidin-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Its potential biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(1-Methylpiperidin-4-yl)-1,3-thiazol-2-amine exerts its effects is often related to its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole and piperidine rings play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 2-(1-Methylpiperidin-4-yl)ethanamine
  • 4-(1-Methylpiperidin-4-yl)oxy aniline

Uniqueness

Compared to similar compounds, 5-(1-Methylpiperidin-4-yl)-1,3-thiazol-2-amine stands out due to the presence of both a thiazole and a piperidine ring. This unique combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

5-(1-methylpiperidin-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H15N3S/c1-12-4-2-7(3-5-12)8-6-11-9(10)13-8/h6-7H,2-5H2,1H3,(H2,10,11)

InChI Key

FKDHMIJTVFZCBZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CN=C(S2)N

Origin of Product

United States

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